molecular formula C14H18N6O2 B2624097 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide CAS No. 2380096-23-9

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide

Cat. No.: B2624097
CAS No.: 2380096-23-9
M. Wt: 302.338
InChI Key: OXTOJNXFZYMWPI-UHFFFAOYSA-N
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Description

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazine ring, an azetidine ring, and a morpholine ring, making it a complex and intriguing molecule for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of molecular iodine as a catalyst under microwave irradiation, have been reported to enhance the efficiency and yield of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium borohydride, and various acids and bases. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Researchers are exploring its potential as a drug candidate due to its promising pharmacological properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction mechanisms are ongoing to fully elucidate its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide
  • N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(1H-indol-3-yl)-N-methylpropanamide

Uniqueness

Compared to similar compounds, N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide stands out due to its unique combination of the pyrazine, azetidine, and morpholine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-18(14(21)19-4-6-22-7-5-19)11-9-20(10-11)13-12(8-15)16-2-3-17-13/h2-3,11H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTOJNXFZYMWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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